

# Application Notes and Protocols for HS79 (NXP800) Administration in Mouse Models

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## Compound of Interest

Compound Name: HS79

Cat. No.: B1243084

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## Introduction

**HS79**, also known as NXP800 (formerly CCT361814), is a potent and orally bioavailable small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway.[1] HSF1 is a critical transcription factor that is often hijacked by cancer cells to promote their survival, proliferation, and metastasis.[1] NXP800 has demonstrated significant antitumor activity in preclinical mouse models of human ovarian cancer, making it a promising therapeutic candidate for further investigation. These application notes provide detailed protocols for the administration of NXP800 in mouse xenograft models, along with data presentation and visualization of the relevant signaling pathways.

## Data Presentation

The following tables summarize the quantitative data from preclinical studies of NXP800 in a human ovarian adenocarcinoma xenograft model (SK-OV-3).

Compound	Dose	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
NXP800	20 mg/kg	Oral, intermittent	70%	
NXP800	35 mg/kg	Oral, once daily for 20 days	120% (regression)	

Table 1: Efficacy of NXP800 in SK-OV-3 Xenograft Model

## Experimental Protocols

This section provides detailed methodologies for the in vivo administration of NXP800 in a subcutaneous SK-OV-3 xenograft mouse model.

### Cell Culture and Xenograft Tumor Establishment

- Cell Line: SK-OV-3 human ovarian adenocarcinoma cell line.
- Culture Conditions: Culture SK-OV-3 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Animal Model: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.
- Tumor Implantation:
  - Harvest SK-OV-3 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of  $2 \times 10^7$  cells/mL.
  - Inject 0.1 mL of the cell suspension ( $2 \times 10^6$  cells) subcutaneously into the right flank of each mouse.
  - Allow tumors to grow to a palpable size (approximately 100-150 mm<sup>3</sup>).

### NXP800 Formulation and Administration

- Formulation:
  - NXP800 is a solid compound. For oral administration, it is recommended to formulate it as a suspension.
  - A common vehicle for oral gavage of hydrophobic compounds is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. It is advisable to conduct a small pilot study to ensure the stability and homogeneity of the NXP800 suspension in the chosen vehicle.

- Preparation of Vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Stir overnight at room temperature to ensure complete dissolution.
- Preparation of NXP800 Suspension: On the day of dosing, weigh the required amount of NXP800 and add the appropriate volume of the vehicle to achieve the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, the dose would be 0.4 mg. If the gavage volume is 0.1 mL, the concentration would be 4 mg/mL). Vortex thoroughly before each administration to ensure a uniform suspension.
- Administration:
  - Administer NXP800 or vehicle control orally via gavage using a 20-gauge, 1.5-inch curved gavage needle.
  - The volume of administration should be consistent across all animals, typically 100  $\mu$ L per 20g mouse.

## Dosing Schedules

- Schedule A (Intermittent Dosing):
  - Dose: 20 mg/kg.
  - Schedule: Administer NXP800 orally once daily for 5 consecutive days, followed by 2 days of no treatment. This cycle can be repeated for the duration of the study.
- Schedule B (Daily Dosing):
  - Dose: 35 mg/kg.
  - Schedule: Administer NXP800 orally once daily for 20 consecutive days.

## Monitoring and Endpoints

- Tumor Measurement: Measure tumor dimensions (length and width) twice weekly using digital calipers. Calculate tumor volume using the formula:  $(\text{Width}^2 \times \text{Length}) / 2$ .

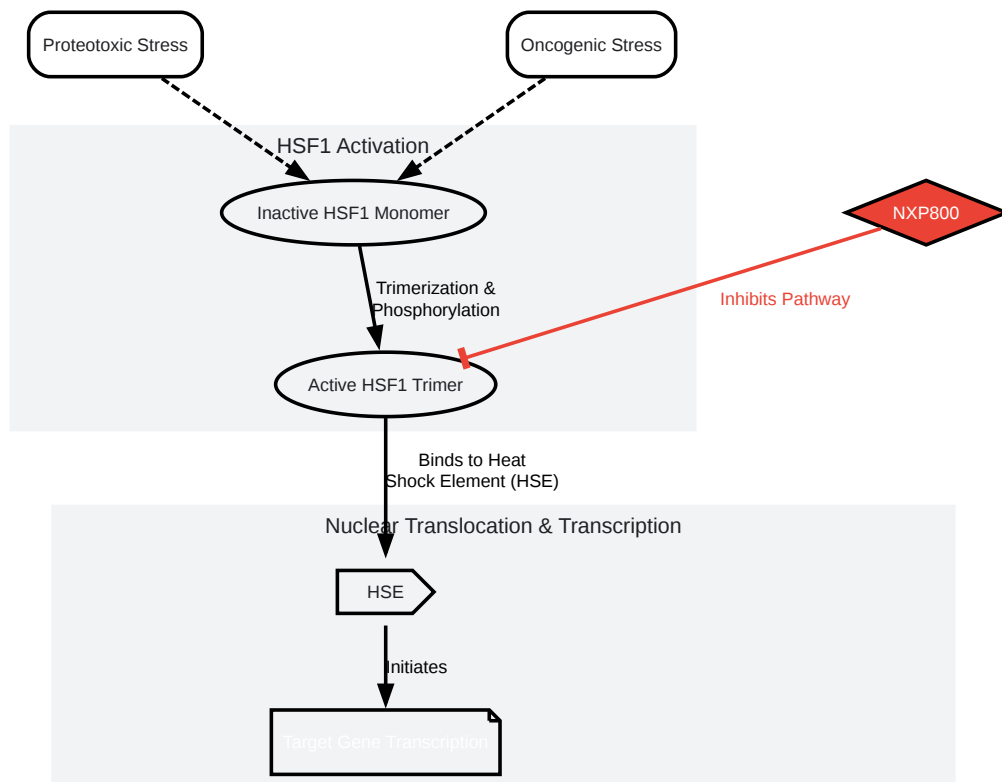
- **Body Weight:** Monitor the body weight of each animal twice weekly as an indicator of general health and toxicity.
- **Clinical Observations:** Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, or food and water intake.
- **Humane Endpoints:** Euthanize animals if any of the following are observed:
  - Tumor volume exceeds 2000 mm<sup>3</sup>.
  - Tumor becomes ulcerated or necrotic.
  - Body weight loss exceeds 20% of the initial weight.
  - Significant signs of distress or pain.
  - At the end of the study, euthanize all remaining animals.

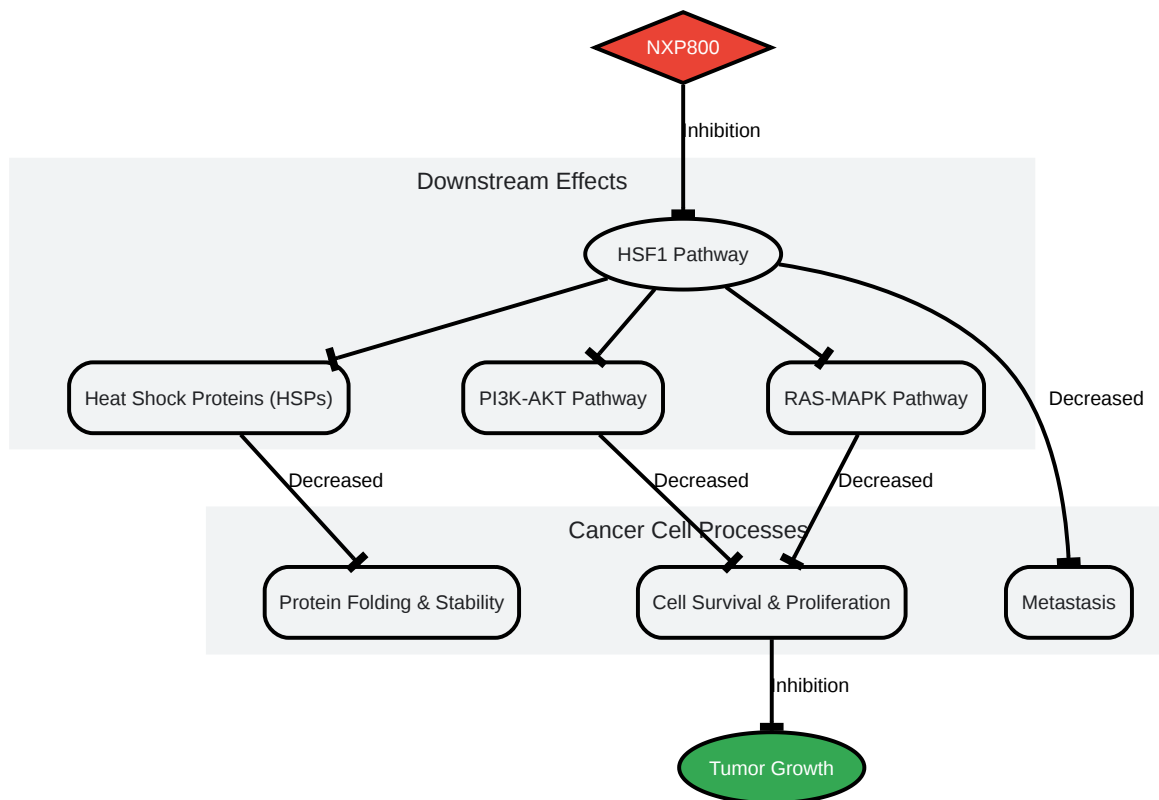
## Data Analysis

- Calculate the mean tumor volume and standard error of the mean (SEM) for each treatment group.
- Tumor growth inhibition (TGI) can be calculated using the formula:  $TGI (\%) = [1 - (\text{Mean tumor volume of treated group at end of study} / \text{Mean tumor volume of control group at end of study})] \times 100$ .
- Statistically analyze the differences in tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

## Signaling Pathway Visualizations

The following diagrams illustrate the mechanism of action of NXP800.





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## References

- 1. First in class HSF1 pathway cancer drug shows strong results in new study | TRM CancerBRC [cancerbrc.org]
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